molecular formula C20H14ClN5O2 B2469342 2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-28-7

2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2469342
CAS No.: 477854-28-7
M. Wt: 391.82
InChI Key: OWMIDRDBCDGXLC-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a central 1,2,4-triazine ring substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a 2-phenyl-4-pyrimidinyl moiety at position 6. Triazine derivatives are widely studied for pharmaceutical applications due to their structural versatility, which allows modulation of electronic properties, solubility, and biological activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-6-(2-phenylpyrimidin-4-yl)-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c1-25-19(27)17(24-26(20(25)28)15-9-7-14(21)8-10-15)16-11-12-22-18(23-16)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIDRDBCDGXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione is a member of the triazine family known for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H14ClN5O2C_{20}H_{14}ClN_5O_2, with a molecular weight of approximately 397.81 g/mol. The structure includes a triazine core substituted with a chlorophenyl group and a pyrimidinyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound has been documented in various studies. A common method involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds followed by cyclization to form the triazine ring. The synthetic pathway can be summarized as follows:

  • Formation of Hydrazone : Reaction between phenyl hydrazine and a carbonyl compound.
  • Cyclization : Heating the hydrazone in the presence of a suitable catalyst to form the triazine structure.

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Compound Target Organisms Activity (MIC)
Triazine Derivative 1E. coli12 µg/mL
Triazine Derivative 2S. aureus8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values observed were promising:

Cell Line IC50 (µM)
MCF-715.3
HCT-11610.5

These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity

Triazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structure suggests potential interactions with these enzymes, contributing to reduced inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of electron-withdrawing groups enhances binding affinity to active sites on enzymes like COX and LOX.
  • DNA Interaction : The planar structure allows intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazines may alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various triazine derivatives for their anticancer properties using MCF-7 and HCT-116 cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity levels.
  • Antimicrobial Evaluation : Another study focused on synthesizing new triazine derivatives and assessing their antimicrobial efficacy against clinical isolates of bacteria. The findings highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

The compound’s unique substituents differentiate it from related triazine-diones. Key comparisons include:

Table 1: Structural Comparison of Triazine-Dione Derivatives
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 2-(4-chlorophenyl), 4-methyl, 6-(2-phenyl-4-pyrimidinyl) C₂₀H₁₄ClN₅O₂* ~403.8† Not provided Complex substituents enhance steric bulk and π-π interactions.
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione 2-(4-chlorophenyl) C₉H₆ClN₃O₂ 223.62 4315-68-8 Lacks methyl and pyrimidinyl groups; simpler structure.
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione (Imp. D) 6-(2,3-dichlorophenyl) C₉H₅Cl₂N₃O₂ 273.06 661463-79-2 Dichlorophenyl group may increase hydrophobicity.
2-(4-Methoxyphenyl)-4-methyl-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-triazine-3,5(2H,4H)-dione 2-(4-methoxyphenyl), 4-methyl, 6-(piperazine-carbonyl-pyridinyl) C₂₂H₂₂N₆O₄* ~458.4† Not provided Methoxy group improves solubility; piperazine-carbonyl enhances hydrogen-bonding capacity.

*Calculated based on structure; †Estimated using molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in the compound from , which may influence electronic distribution and reactivity .
  • Functional Diversity : The piperazine-carbonyl group in ’s compound provides hydrogen-bonding sites absent in the target compound, suggesting divergent biological targets .

Physicochemical Properties

Available data highlight trends in molecular weight and solubility:

  • Molecular Weight : The target compound (~403.8 g/mol) is substantially larger than 4315-68-8 (223.62 g/mol) , which may reduce aqueous solubility but improve membrane permeability.
  • Solubility : The methoxy group in ’s compound likely enhances water solubility compared to the chloro-substituted analogs .

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